4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI)
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Overview
Description
4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) is a heterocyclic organic compound that features a pyrimidinone ring with amino and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the pyrimidinone ring. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro-pyrimidinones.
Reduction: Dihydropyrimidinones.
Substitution: Amino or thiol-substituted pyrimidinones.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and amino groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitriles: Known for their pharmacological properties.
2-Amino-5-methoxybenzoic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methoxy groups on the pyrimidinone ring makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-imino-5-methoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2-3H,1H3,(H2,6,8,9) |
InChI Key |
DQURUDPDTAJYQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=NC(=N)NC1=O |
Origin of Product |
United States |
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